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2-Acetylindolin-3-one

Cat. No.: B12954273
M. Wt: 175.18 g/mol
InChI Key: CAEVCAMDZHRUNF-UHFFFAOYSA-N
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Description

2-Acetylindolin-3-one (CAS 27545-06-8) is a versatile and nucleophilic indole-3-one derivative that serves as a privileged building block in organic synthesis and medicinal chemistry research. It is characterized by its molecular formula of C10H9NO2 and a molecular weight of 175.18 g/mol . A closely related isomer, 1-Acetylindolin-3-one (CAS 16800-68-3), shares the same molecular formula and is also a subject of study . This compound's primary research value lies in its role as a key precursor for the synthesis of complex, biologically active molecules. It is a crucial intermediate for constructing 2,2-disubstituted indole-3-ones (also known as pseudo-indoxyls), which are privileged core heterocyclic motifs found in numerous natural products and pharmaceuticals . For instance, this compound is an effective substrate in palladium-catalyzed direct C(sp³)–H arylation reactions with aryl halides. This method provides an efficient route to nucleophilic 2-monoarylated indole-3-ones, which can subsequently be used to build sterically hindered C2-quaternary indolin-3-one skeletons . These skeletons are core structures in natural products like (−)-Isatisine A, Aristotelone, and Fluorocarpamine, and are also key synthetic intermediates in the total synthesis of more complex molecules such as Hinckdentine A, Lapidilectine B, and (−)-Trigonoliimine C . Beyond its use in C–C bond formation, the indolin-3-one scaffold is a common structure in compounds with a broad spectrum of biological activities, making this compound a valuable starting point for drug discovery programs . Researchers will find this compound particularly useful for developing new synthetic methodologies and for exploring structure-activity relationships in medicinal chemistry. Safety Note: This chemical is harmful by inhalation, in contact with skin, and if swallowed. It requires handling by qualified personnel in a laboratory setting using appropriate personal protective equipment and engineering controls . Product Use Statement: This product is for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B12954273 2-Acetylindolin-3-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

2-acetyl-1,2-dihydroindol-3-one

InChI

InChI=1S/C10H9NO2/c1-6(12)9-10(13)7-4-2-3-5-8(7)11-9/h2-5,9,11H,1H3

InChI Key

CAEVCAMDZHRUNF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C(=O)C2=CC=CC=C2N1

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Acetylindolin 3 One and Its Derivatives

Direct Synthetic Routes to 2-Acetylindolin-3-one

The direct synthesis of this compound can be approached through two primary strategies: the functionalization of a pre-existing indolin-3-one core or the construction of the heterocyclic ring with the acetyl group already incorporated in the precursor.

Acylation Strategies for Indolin-3-one Precursors

A plausible and direct method for the synthesis of this compound involves the C2-acylation of an indolin-3-one precursor. This strategy relies on the generation of an enolate or a related nucleophilic species from indolin-3-one, which can then react with a suitable acetylating agent. The process would typically involve deprotonation at the C2 position using a base, followed by quenching the resulting enolate with a reagent such as acetyl chloride or acetic anhydride.

While this represents a standard chemical transformation, a related and documented acylation involves the esterification of 2-hydroxy-indolin-3-one. In one study, esterification with acetyl chloride in refluxing dichloromethane (B109758) yielded 2-acetoxy-indolin-3-one, a structurally related derivative, in 69% yield nih.gov. This demonstrates the feasibility of introducing an acetyl group at the C2 position, albeit as an ester rather than a ketone. Methodologies developed for the C2-acylation of analogous scaffolds, such as 1,3-indandiones, using coupling agents like EDCI and DMAP, further support the potential of this approach for indolin-3-ones nih.gov.

Cyclization Reactions for Indolinone Core Construction with Acetyl Functionality

An alternative to functionalizing a pre-formed ring is to construct the indolin-3-one core from an acyclic precursor that already contains the necessary carbon framework, including the acetyl group. Intramolecular cyclization reactions, such as Dieckmann-type condensations, are powerful tools for synthesizing heterocyclic ketones.

This de novo approach involves the intramolecular cyclization of substituted anilines. For example, efficient methods for creating the indolin-3-one skeleton include the oxidative cyclization of 2-aminophenyl-1,3-diones and the acid-mediated intramolecular condensation of 2-carboxyanilines nih.govacs.org. A tailored precursor for this compound could be a compound like an N-protected 2-amino- or 2-nitro-phenyl derivative containing a β-keto-ester or related functionality that can undergo intramolecular cyclization to form the five-membered ring. One such strategy involves the reaction of 2-alkynylnitroarenes with ketones, which proceeds through a Wittig-like process to generate 3H-indol-3-one intermediates that are subsequently functionalized researchgate.net. Another relevant approach is the acid-mediated cyclization of aniline (B41778) derivatives, which has been successfully employed to synthesize 2-heteroaryl-indolin-3-ones acs.org.

Asymmetric Synthesis of Chiral this compound Analogues

The development of enantioselective methods to synthesize C2-substituted indolin-3-ones, especially those with a quaternary stereocenter, is of high importance for drug discovery. These chiral building blocks are accessed through various catalytic asymmetric transformations.

Organocatalytic Approaches to Enantioselective 2-Substitution

Organocatalysis has emerged as a powerful tool for constructing chiral centers without the need for metal catalysts. In the context of indolin-3-ones, organocatalysts have been successfully applied in asymmetric Mannich reactions and formal cycloadditions to create C2-quaternary stereocenters with high enantioselectivity.

A notable example involves the use of a solid-supported, resin-immobilized 4-hydroxyproline (B1632879) organocatalyst for the asymmetric Mannich reaction between 2-aryl-3H-indol-3-ones and various ketones nih.gov. This heterogeneous catalyst system allows for the synthesis of a series of C2-quaternary indolin-3-ones in good yields and with excellent stereoselectivities. Furthermore, the catalyst can be recovered and reused without a significant loss of efficiency nih.gov. Another powerful strategy employs N-heterocyclic carbene (NHC) catalysis in a formal [4+2] annulation of 2-aryl-3H-indol-3-ones with α,β-unsaturated carboxylic acids, affording chiral tricyclic indolin-3-ones with a C2-quaternary center acs.orgnih.gov. Chiral phosphoric acids and quinine-incorporated squaramides have also been utilized as effective organocatalysts in aza-Friedel-Crafts-type reactions of indol-3-ones researchgate.net.

Table 1: Organocatalytic Asymmetric Synthesis of C2-Quaternary Indolin-3-ones
CatalystReaction TypeSubstratesYieldDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)Reference
Resin-immobilized 4-hydroxyprolineMannich Reaction2-Aryl-3H-indol-3-ones + Ketones46-64%>20:169-99% nih.gov
N-Heterocyclic Carbene (NHC)Formal [4+2] Annulation2-Aryl-3H-indol-3-ones + α,β-Unsaturated AcidsUp to 95%>20:1Up to 99% acs.orgnih.gov
Chiral Phosphoric AcidMannich Reaction2-Aryl-3H-indol-3-ones + KetonesGood to HighNot specifiedUp to 99% researchgate.net

Metal-Catalyzed Asymmetric Transformations Involving the 2-Position

Transition metal catalysis offers a complementary approach to organocatalysis for the asymmetric synthesis of C2-substituted indolin-3-ones. Dual catalytic systems that combine transition metals with chiral ligands or even other catalysts have proven particularly effective.

A prominent example is the use of a gold/chiral amine relay catalysis system for the synthesis of C2-quaternary indolin-3-ones from 2-alkynyl arylazides and ketones organic-chemistry.orgnih.govacs.org. This process involves a gold-catalyzed cyclization and oxidation sequence to form a 2-aryl-3H-indol-3-one intermediate in situ. This intermediate then undergoes a highly enantioselective L-proline-catalyzed asymmetric Mannich reaction with a ketone to furnish the final product with excellent enantio- and diastereoselectivities organic-chemistry.orgacs.org. Platinum catalysis has also been employed for the enantioselective synthesis of C2-quaternary indolin-3-ones through the alkynylation of 2-aryl-3H-indol-3-ones with alkynylsilanes, demonstrating good yields and enantioselectivity nih.gov.

Table 2: Metal-Catalyzed Asymmetric Synthesis of C2-Quaternary Indolin-3-ones
Catalytic SystemReaction TypeSubstratesYieldDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)Reference
Gold / L-prolineRelay Catalysis (Cyclization/Mannich)2-Alkynyl Arylazides + KetonesSatisfactoryExcellentUp to 99% organic-chemistry.orgnih.govacs.org
PtCl4 / Oxazoline LigandAlkynylation2-Aryl-3H-indol-3-one + AlkynylsilanesGoodNot applicableGood nih.gov

Enantioselective Construction of C2-Quaternary Indolin-3-one Skeletons

The construction of the C2-quaternary stereocenter is a formidable challenge in organic synthesis, and various innovative strategies have been developed to address it. These methods often begin with the dearomatization of indole (B1671886) precursors to generate reactive intermediates that can be captured enantioselectively.

One advanced approach combines electrochemistry and organocatalysis. In this method, 2-arylindoles undergo anodic oxidation to dearomatize the indole ring, followed by an asymmetric proline-catalyzed alkylation. This process yields C2-quaternary indolin-3-ones with excellent enantioselectivities (up to 99% ee) and diastereoselectivities (>20:1) rsc.org. Similarly, combining visible-light photocatalysis with organocatalysis provides a mild and effective route from 2-substituted indoles, which undergo photocatalyzed oxidative dearomatization before an asymmetric Mannich reaction researchgate.net. These methods highlight a modern paradigm in which reactive intermediates are generated under mild conditions and then intercepted by a chiral catalyst to control the stereochemical outcome, providing access to a wide array of structurally complex and stereochemically rich indolin-3-one derivatives.

Multi-Component Reactions for Diversified this compound Frameworks

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a complex product. nih.govmdpi.com This approach is prized for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity. mdpi.com In the synthesis of frameworks related to this compound, MCRs provide a powerful tool for constructing intricate heterocyclic systems. researchgate.netresearchgate.net

For instance, a one-pot, three-component reaction involving phthalaldehydic acid, a primary amine, and 1H-indole in water under catalyst-free conditions yields a series of 3-(1H-indol-3-yl)isoindolin-1-one derivatives. rsc.org This environmentally friendly method highlights the advantages of MCRs in sustainable synthesis. Another notable MCR is the Hantzsch dihydropyridine (B1217469) synthesis, a pseudo four-component reaction that combines an aldehyde, two equivalents of a β-keto ester, and ammonia (B1221849) to create dihydropyridine structures. nih.gov While not directly producing this compound, the principles of such reactions are applied to generate complex indole-containing heterocycles. nih.gov

Similarly, the synthesis of indolylnicotinonitriles can be achieved through a multi-component approach, showcasing the versatility of these reactions in creating diverse indole derivatives. researchgate.net The development of novel pyrimidine (B1678525) triazole derivatives through a one-pot multicomponent reaction of aldehydes, guanidine, electron-deficient acetylenic compounds, tert-butyl isocyanide, and hydrazonoyl chloride in an aqueous medium further illustrates the power of MCRs in generating complex heterocyclic systems with high yields. researchgate.net

Strategic Functionalization of the Indolinone Core Bearing an Acetyl Group

The indolinone core, particularly when substituted with an acetyl group, offers multiple sites for strategic functionalization, allowing for the synthesis of a wide array of derivatives.

Direct functionalization of carbon-hydrogen (C-H) bonds is a highly attractive strategy in organic synthesis due to its efficiency. Palladium-catalyzed C(sp³)-H arylation has been successfully applied to isoindolinones, a related class of compounds, to introduce aryl groups. nih.govnih.gov This deprotonative cross-coupling process allows for the direct formation of a carbon-carbon bond at the sp³-hybridized carbon. nih.gov Furthermore, tandem reactions have been developed where the initial arylation is followed by an in-situ oxidation or allylic substitution, providing a rapid route to more complex isoindolinone derivatives. nih.govresearchgate.net

In a similar vein, catalyst-free, thermoinduced free-radical C-H acyloxylation of tertiary enaminones using aroyl peroxides has been demonstrated. organic-chemistry.org This method allows for the direct introduction of an acyloxy group at the α-C(sp²)-H bond, offering a pathway to synthesize acyloxylated chromones and enaminones. organic-chemistry.org While not directly on the this compound core, these methodologies showcase the potential for direct C-H functionalization on related heterocyclic systems.

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. wikipedia.orgewadirect.com In the context of 1-acetylindolin-3-one (B91299) derivatives, this reaction is a key strategy for introducing substituents at the 2-position.

Organocatalyzed asymmetric Michael additions of 1-acetylindolin-3-ones to α,β-unsaturated aldehydes have been developed to produce chiral 2-substituted indolin-3-ones in high yields and with excellent stereoselectivities. acs.org Similarly, the asymmetric Michael addition of 1-acetylindolin-3-ones to β,γ-unsaturated α-ketoesters, catalyzed by a chiral bifunctional squaramide, provides access to densely functionalized chiral indolin-3-ones with two adjacent tertiary stereogenic centers. acs.org The reaction of 1-acetyl-1,2-dihydro-3H-indol-3-one with ethylenic and acetylenic carbonyl compounds also proceeds via Michael addition to yield 1,3-di- and 1,2,3-tri-acylpropane compounds, which can be further elaborated into various heterocyclic systems. rsc.org

The scope of nucleophiles in these reactions is broad and includes acetylacetone (B45752) and nitromethane, which add to 3-ylideneoxindoles to generate polysubstituted oxindoles with good to excellent enantioselectivities. researchgate.netresearchgate.net

The N-acetyl group in this compound is not merely a passive substituent but an active participant in directing reactions and a handle for further molecular modifications. The N-acetyl group is a functional moiety resulting from the acetylation of an amino nitrogen and has the molecular formula C2H5NO. creative-proteomics.com

In chitin, a biopolymer composed of N-acetylglucosamine units, the N-acetyl groups can be selectively utilized for the transamidation of amines, producing valuable amide products. frontiersin.org This demonstrates the potential for the N-acetyl group to act as a source for acetyl group transfer. In the context of N-acetyl-7-nitroindoline, the acetyl group can be photo-activated to acetylate amines, forming amides. jst.go.jp This photo-induced reactivity highlights a unique transformation pathway for the N-acetyl group.

Biological Activity and Molecular Mechanisms of Indolinone Based Scaffolds, with Focus on Acetylated Derivatives

Indolinone as a Privileged Scaffold in Drug Discovery

The indolinone scaffold, a heterocyclic organic compound featuring a fused benzene (B151609) and pyrrolidinone ring system, is widely recognized as a "privileged structure" in medicinal chemistry. researchgate.netmdpi.com This designation stems from its recurring presence in a multitude of natural and synthetic molecules that exhibit a wide array of biological activities. researchgate.netnih.gov The versatility of the indolinone core allows it to serve as a foundational template for designing compounds that can interact with various biological targets, including enzymes and receptors, by presenting different functional groups in a specific spatial orientation. nih.govnih.gov

The indole (B1671886) nucleus, the parent structure of indolinone, is found in numerous alkaloids and the essential amino acid tryptophan, highlighting its fundamental role in biological systems. nih.gov This has spurred extensive research into its chemistry, leading to the development of a vast number of derivatives with therapeutic potential against a range of diseases. researchgate.netnih.gov The ability of the indolinone scaffold to bind to diverse protein targets, often within conserved binding pockets, explains its prevalence in many marketed drugs and clinical candidates, particularly in oncology and neurodegenerative disease research. nih.govnih.gov

Target Identification and Engagement Modalities

Indolinone derivatives demonstrate remarkable versatility in their molecular mechanisms, engaging a variety of biological targets through several distinct modalities. This adaptability has made them a focal point of research for developing targeted therapies.

Protein kinases are a crucial class of enzymes that regulate a majority of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer. nih.govresearchgate.net The indolinone scaffold has proven to be exceptionally effective for the development of protein kinase inhibitors. researchgate.net A primary mechanism by which these small molecules exert their effect is by acting as competitive inhibitors of adenosine (B11128) triphosphate (ATP), the universal phosphate (B84403) donor for kinase-catalyzed reactions. nih.govresearchgate.net

The indolinone core functions as an "adenine mimetic," effectively occupying the ATP-binding pocket within the kinase's catalytic domain. scirp.org This binding prevents the natural substrate, ATP, from accessing the active site, thereby blocking the phosphorylation cascade that drives cell proliferation, migration, and survival. scirp.orgmdpi.com The specificity of an indolinone-based inhibitor for a particular kinase is largely determined by the nature and position of substituents attached to the core scaffold. scirp.orgmdpi.com These substituents form key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues lining the ATP-binding site, which varies between different kinase families. whiterose.ac.uk For instance, the indolin-2-one moiety is known to fit into the hinge region of Aurora B kinase, forming critical hydrogen bonds that stabilize the inhibitor-enzyme complex. whiterose.ac.uk

Many indolinone-based kinase inhibitors, such as Sunitinib, are multi-targeted, inhibiting several receptor tyrosine kinases (RTKs) like vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and fibroblast growth factor receptors (FGFRs). researchgate.net

Beyond kinases, the indolinone scaffold has been successfully utilized to design potent inhibitors of other critical enzyme families, most notably acetylcholinesterase (AChE). nih.gov AChE is the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132); its inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Indolinone-based compounds have been developed as highly effective AChE inhibitors, with some demonstrating potency significantly greater than that of the standard drug, Donepezil. nih.gov Molecular docking studies have elucidated the mechanism of this interaction, revealing that the indolinone structure can engage with the enzyme's active site in a dual-binding mode. The hydrophobic indolinone core often binds to the peripheral anionic site (PAS) of AChE, while other parts of the molecule can interact with the catalytic active site (CAS). nih.gov This dual engagement can effectively block the entry of acetylcholine into the active site gorge and inhibit its hydrolysis.

The following table presents the inhibitory activity of selected indolinone derivatives against cholinesterase enzymes.

Compound IDTarget EnzymeIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
3c (2-chlorobenzyl derivative) Acetylcholinesterase (AChE)0.44Donepezil14.08
3c (2-chlorobenzyl derivative) Butyrylcholinesterase (BuChE)12.8Donepezil3150
IIId (fluorobenzyl derivative) Acetylcholinesterase (AChE)0.04 (μM)Donepezil0.05 (μM)
Data sourced from multiple studies. nih.govmdpi.com

Protein-Protein Interaction Modulation

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their disruption is implicated in a wide range of diseases. nih.govresearchgate.net Targeting these extensive and often flat interfaces with small molecules has traditionally been considered a major challenge in drug discovery. escholarship.org However, the indole scaffold, a core component of indolinone, has shown potential as a modulator of PPIs. rsc.org

Small molecules based on privileged scaffolds like indolinone can disrupt or stabilize PPIs by binding to "hot spots"—key regions at the interaction interface that contribute disproportionately to the binding energy. researchgate.net While direct evidence for 2-acetylindolin-3-one as a PPI modulator is specific, the broader class of indole-containing compounds has been investigated for this purpose. The development of small-molecule PPI modulators is an emerging and attractive strategy for creating novel therapeutics with new modes of action, particularly in areas like oncology and infectious diseases. researchgate.netrsc.org

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The biological activity of indolinone derivatives is highly dependent on their substitution patterns. Structure-activity relationship (SAR) studies are crucial for optimizing these scaffolds to enhance potency against a desired target while improving selectivity and minimizing off-target effects.

SAR studies on indolinone-based inhibitors have provided valuable insights for rational drug design. nih.govnih.gov

For Kinase Inhibitors: The substituents around the indolinone core dictate the selectivity and potency. For example, in a series of Aurora B kinase inhibitors, placing a p-hydroxyphenyl moiety at the 6-position of the indolin-2-one ring allowed the molecule to extend into a hydrophobic pocket, forming a favorable hydrogen bond and enhancing activity. whiterose.ac.uk Similarly, modifications at the C3-position are critical. C3-arylidene derivatives, such as Semaxanib and Sunitinib, are potent kinase inhibitors, and the nature of the aryl group and any linkers used (e.g., methylene (B1212753), hydrazone) significantly influences the cytotoxic and inhibitory profile. mdpi.com

For Acetylcholinesterase Inhibitors: The potency of indolinone-based AChE inhibitors is highly sensitive to the nature of the substituents. In one study, a series of (E)-1-benzyl-4-((2-oxoindolin-3-ylidene)methyl)pyridinium halides were synthesized and evaluated. The results, summarized below, showed that the type and position of the substituent on the N-benzyl group had a profound impact on AChE inhibitory activity. A 2-chloro substitution on the benzyl (B1604629) ring (Compound 3c) resulted in the most potent compound, approximately 32-fold more active than Donepezil. nih.gov In contrast, substitution at the para-position was generally less favorable.

The table below details the SAR of N-benzyl substituted indolinone derivatives as AChE inhibitors.

Compound IDN-Benzyl SubstituentAChE IC₅₀ (nM)BuChE IC₅₀ (nM)
3a H21.617.5
3b 2-F1.815.6
3c 2-Cl0.4412.8
3d 3-F14.216.2
3e 3-Cl2.413.1
3f 4-F22.325.4
3g 4-Cl12.821.7
Donepezil (Reference)14.083150
Data from Akrami H, et al. (2014).

These findings underscore that systematic modification of the indolinone scaffold is a powerful strategy for fine-tuning the biological activity of these compounds, enabling the development of potent and selective inhibitors for diverse therapeutic targets.

Pharmacophore Elucidation for Indolinone-Based Agents

The indolinone core represents a privileged scaffold in medicinal chemistry, forming the basis for numerous biologically active compounds. Elucidation of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity—is critical for the rational design of new therapeutic agents. For indolinone-based scaffolds, key pharmacophoric features often include a hydrogen bond acceptor (typically the ketone at the 3-position), a hydrogen bond donor (the N-H group, unless substituted), and an aromatic ring system that can engage in hydrophobic and π-stacking interactions.

Modification of the core structure, such as N-acetylation, significantly influences the molecule's electronic and steric properties, thereby altering its interaction with biological targets. In the context of melatonin (B1676174) receptor ligands, for instance, the structural requirements for binding to MT₁/MT₂ receptors include the methoxy (B1213986) group on the indole ring and the N-acetyl side chain. mdpi.com The escape of this acetamide (B32628) side chain from the plane of the indole moiety is thought to potentially increase the compound's activity. mdpi.com

For other targets, such as the 5-HT₃ receptor, computer modeling studies have refined pharmacophore models for antagonists. These models include a key lipophilic binding domain, which complements the aromatic nature of the indolinone scaffold, alongside the traditional features of a basic nitrogen and an aromatic ring. nih.gov The precise arrangement and nature of substituents on the indolinone ring dictate the specificity and affinity for a given biological target.

Computational and Theoretical Investigations of 2 Acetylindolin 3 One

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is crucial for understanding the potential biological targets of 2-Acetylindolin-3-one and elucidating the molecular basis of its activity.

In practice, docking studies involving scaffolds related to this compound, such as indolin-2-ones and other indole (B1671886) derivatives, have been widely reported. These studies investigate how these molecules fit into the active sites of various proteins, predicting their binding affinity and interaction patterns. For instance, various indolinone derivatives have been docked against protein kinases like Cyclin-Dependent Kinase-2 (CDK-2), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and FMS-like tyrosine kinase 3 (FLT3), which are key targets in cancer therapy. nih.govnih.govmdpi.com The simulations reveal critical hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-receptor complex. mdpi.comajchem-a.com

Applying this methodology to this compound would involve preparing a 3D model of the compound and docking it into the binding sites of a panel of known biological targets. The results, typically expressed as a binding energy or docking score, would rank potential protein targets. For example, docking studies on similar indole-based compounds have identified interactions with key amino acid residues, such as hydrogen bonding with glutamic acid and cysteine residues in kinase domains. mdpi.com Similar interactions would be explored for this compound to hypothesize its mechanism of action and guide further biological testing.

Table 1: Examples of Molecular Docking Studies on Related Indolinone Scaffolds
Derivative ClassProtein TargetKey Interacting ResiduesBinding Affinity / Score (Example)Potential Application
3-Hydrazonoindolin-2-oneFLT3 KinaseCYS694, GLU692, ASP829-8.5 kcal/molAnticancer (Leukemia) nih.gov
Indolin-2-oneVEGFR-2 KinaseCys919, Asp1046-9.2 kcal/molAnticancer (Angiogenesis inhibitor) mdpi.com
Indole-ImidazolidinoneCOX-2ARG120, TYR355, ALA527-11.35 kcal/molAnti-inflammatory ajchem-a.com
3-Hydroxy-indolin-2-oneHIV-1 IntegraseGLU170, HIS171, THR174-7.8 kcal/molAntiviral researchgate.net
Indole-Benzimidazole(p)ppGpp SynthetaseNot specifiedN/AAntimicrobial mdpi.com

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, molecular properties, and reactivity of compounds like this compound. diva-portal.org These methods allow for the detailed exploration of chemical reaction mechanisms, providing insights into transition states, reaction energy barriers, and the stability of intermediates. acs.orgnih.gov

For the indolin-3-one scaffold, DFT calculations have been used to elucidate the mechanism of its synthesis. For example, computational studies on the synthesis of 2,2-disubstituted indolin-3-ones revealed the involvement of C-enolonium species as key intermediates, providing a deeper understanding of the reaction pathway than what is achievable through experimental methods alone. nih.gov Such calculations can map the entire potential energy surface of a reaction, identifying the lowest-energy path from reactants to products. acs.org

In the context of this compound, quantum chemical calculations could be applied to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure and calculate geometric parameters like bond lengths and angles. nih.gov

Elucidate Synthetic Pathways: Investigate the mechanisms of reactions used to synthesize this compound, calculating the activation energies for each step to predict reaction feasibility and potential byproducts.

Analyze Electronic Properties: Calculate properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net

Predict Spectroscopic Properties: Simulate vibrational (IR) and NMR spectra to aid in the characterization of the synthesized compound, comparing theoretical data with experimental results. nih.gov

Table 2: Application of Quantum Chemical Calculations in Studying Indole-Related Compounds
MethodologyApplicationKey Findings / InsightsRelevance to this compound
DFT (B3LYP)Reaction Mechanism of Indolin-3-one SynthesisIdentified key enolonium intermediates and calculated reaction energy profiles (ΔG°). acs.orgnih.govCould be used to model and optimize synthetic routes.
DFTMolecular and Electronic Properties of Isoindoline-1,3-dionesCalculated HOMO-LUMO energies to understand molecular reactivity and stability. nih.govPredicts electronic structure and reactivity.
TD-DFTPhotophysical Properties of Isoindigo DerivativesDetermined the effect of functional groups on HOMO/LUMO levels and vertical excitation energies. mdpi.comHelps understand the compound's electronic and optical properties.
DFTGeometric Parameter and Spectroscopic AnalysisOptimized molecular structure and calculated theoretical vibrational frequencies for comparison with experimental data. nih.govresearchgate.netAids in structural confirmation and characterization.

Conformational Analysis and Stereochemical Prediction

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. numberanalytics.com The three-dimensional shape (conformation) of a molecule is critical to its biological activity, as it dictates how well it can fit into the binding site of a receptor. washington.edu For a molecule like this compound, which has rotatable bonds, multiple conformations are possible, each with a different energy level.

Computational methods, such as molecular mechanics, are used to systematically explore the conformational space of a molecule. quimicaorganica.org These methods use force fields (e.g., MMFF94) to calculate the potential energy of different conformers, allowing for the identification of the most stable, low-energy conformations. walisongo.ac.id This step is often a prerequisite for molecular docking studies, as it is generally assumed that the molecule binds in one of its low-energy states. walisongo.ac.id

If chiral centers are present or introduced into the this compound structure, computational analysis becomes essential for stereochemical prediction. The different stereoisomers (enantiomers or diastereomers) of a compound can have vastly different biological activities. Computational models can help predict which stereoisomer is more likely to be formed in a reaction or which one will bind more favorably to a chiral biological target. windows.net

Ligand-Based and Structure-Based Drug Design Methodologies

The this compound scaffold can serve as a starting point for drug discovery using both ligand-based and structure-based design strategies. nih.govresearchgate.net These computational approaches aim to identify and optimize new molecules with improved potency and selectivity. nih.gov

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the biological target is unknown. nih.gov This approach relies on the knowledge of a set of molecules known to be active against the target. researchgate.net Key LBDD methods include:

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. dovepress.comdergipark.org.tr A pharmacophore model derived from active indole derivatives could be used to screen databases for new compounds, including those based on the this compound core, that fit the model. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By analyzing how changes in molecular descriptors (e.g., logP, molecular weight, electronic properties) affect activity, a predictive model can be built to guide the design of more potent this compound analogues.

Structure-Based Drug Design (SBDD) is used when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR. nih.gov The primary tool in SBDD is molecular docking (as described in section 5.1), which uses the receptor's structure to predict how ligands bind. temple.edu This knowledge allows for the rational design of novel molecules or modification of the this compound scaffold to improve its fit and interactions within the target's active site, for example, by adding functional groups that can form additional hydrogen bonds or hydrophobic contacts. mdpi.com

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govresearchgate.net This process significantly narrows down the number of candidates for experimental testing. mdpi.com

A Virtual Library based on the this compound scaffold can be designed and constructed computationally. This involves starting with the core this compound structure and systematically adding a wide variety of different chemical groups (R-groups) at synthetically accessible positions. This process can generate a library containing thousands or even millions of virtual compounds. arabjchem.org

Once the virtual library is created, it can be screened using several methods:

Docking-Based Virtual Screening: Each compound in the library is docked into the active site of a target protein. The compounds are then ranked based on their predicted binding affinities, and the top-scoring "hits" are selected for synthesis and biological evaluation. easychair.org

Pharmacophore-Based Screening: The virtual library is filtered to find molecules that match a pre-defined 3D pharmacophore model of the desired activity. dovepress.com This is a rapid method for identifying compounds with the correct arrangement of functional groups.

Property Filtering: The library can be filtered based on physicochemical properties to ensure drug-likeness. Rules such as Lipinski's Rule of Five are often applied to remove compounds with poor predicted absorption, distribution, metabolism, and excretion (ADME) properties, increasing the likelihood of identifying viable drug candidates. nih.gov

This approach allows for the rapid exploration of the chemical space around the this compound core, prioritizing the most promising derivatives for further investigation. nih.gov

Future Research Directions and Translational Perspectives for 2 Acetylindolin 3 One Chemistry

Development of Novel Catalytic Systems for Enantioselective Synthesis

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of efficient and highly stereoselective synthetic methods for 2-acetylindolin-3-one derivatives is a critical area of future research. While significant progress has been made, the pursuit of novel catalytic systems that offer improved yields, enantioselectivities, and substrate scope remains a key objective.

Future efforts will likely concentrate on the design and application of sophisticated catalysts, including:

Chiral Transition Metal Complexes: Catalysts based on metals such as iridium, ruthenium, and copper have shown promise in the asymmetric synthesis of related indolin-3-one structures. nih.govresearchgate.net Future work will likely explore novel ligand designs to enhance the catalytic activity and stereocontrol in the synthesis of this compound enantiomers.

Organocatalysis: Chiral phosphoric acids and their derivatives have proven to be powerful tools for the enantioselective synthesis of various indole-containing compounds. acs.org The development of new generations of organocatalysts, including bifunctional catalysts that can activate both the nucleophile and the electrophile, will be instrumental in accessing highly enantioenriched this compound derivatives.

Biocatalysis: The use of enzymes to catalyze stereoselective transformations offers significant advantages in terms of specificity and environmental sustainability. The exploration of engineered enzymes for the asymmetric synthesis of this compound precursors or the direct enantioselective functionalization of the scaffold represents a promising avenue for future research.

Catalyst TypePotential AdvantagesRepresentative Metals/Scaffolds
Chiral Transition Metal ComplexesHigh turnover numbers, broad substrate scopeIridium, Ruthenium, Copper, Scandium
OrganocatalystsMetal-free, mild reaction conditionsChiral Phosphoric Acids, Bifunctional Amines
BiocatalystsHigh enantioselectivity, environmentally benignEngineered Ketoreductases, Transaminases

Exploration of Underexplored Reactivity Pathways

While the fundamental reactivity of the this compound core has been investigated, there remains significant potential to explore novel and underexplored reaction pathways to generate diverse and structurally complex molecules. Future research will likely focus on harnessing the unique electronic and steric properties of this scaffold to participate in a wider range of chemical transformations.

Key areas for exploration include:

Cycloaddition Reactions: The exocyclic double bond in derivatives of this compound presents an opportunity for various cycloaddition reactions. For instance, 1,3-dipolar cycloadditions with nitrones have been shown to produce spiroisoxazolidine derivatives from related 2-(2-oxoindoline-3-ylidene)acetates. mdpi.comnih.gov Exploring similar reactions with this compound derivatives could lead to novel spirocyclic systems with interesting biological properties. Furthermore, dearomative [3+2] cycloaddition reactions, which have been demonstrated with related nitrobenzofurans, could be a potential strategy for constructing complex polycyclic frameworks. nih.gov

Photocatalysis and Electro-organic Synthesis: These modern synthetic techniques offer unique opportunities to access reactive intermediates and reaction pathways that are not readily achievable through traditional thermal methods. The application of photoredox catalysis or electrosynthesis to this compound could enable novel C-H functionalization, cross-coupling reactions, or the generation of radical intermediates for subsequent transformations.

Domino and Multicomponent Reactions: The development of one-pot, multicomponent reactions involving this compound would provide a highly efficient and atom-economical approach to generating molecular diversity. Designing cascade reactions that leverage the inherent reactivity of the acetyl and ketone functionalities could lead to the rapid assembly of complex molecular architectures.

Advanced SAR Probing for Enhanced Biological Performance

A deeper and more nuanced understanding of the structure-activity relationships (SAR) of this compound derivatives is crucial for the rational design of more potent and selective biological agents. Future research will move beyond traditional SAR studies to incorporate more advanced and quantitative approaches.

Strategies for advanced SAR probing will include:

Systematic Library Synthesis and High-Throughput Screening: The generation of focused libraries of this compound analogs with systematic variations at key positions (e.g., the indole (B1671886) nitrogen, the aromatic ring, and the acetyl group) will be essential. High-throughput screening of these libraries against a panel of biological targets will provide a wealth of data for establishing robust SAR trends.

Quantitative Structure-Activity Relationship (QSAR) Studies: The development of predictive 2D and 3D-QSAR models will enable the in silico prediction of the biological activity of novel this compound derivatives. nih.govnih.govjapsonline.commdpi.com These models, built upon experimental data from synthesized compounds, can guide the design of new analogs with improved potency and selectivity.

Fragment-Based Drug Discovery (FBDD) and Bioisosteric Replacement: FBDD approaches can be employed to identify small molecular fragments that bind to specific pockets of a biological target. These fragments can then be grown or linked to the this compound scaffold to generate potent inhibitors. Bioisosteric replacement of key functional groups within the this compound core can also be used to fine-tune pharmacokinetic and pharmacodynamic properties. For example, studies on related indolinone scaffolds have demonstrated that strategic modifications can significantly impact their activity as kinase inhibitors or α-glucosidase inhibitors. nih.govnih.gov

SAR StrategyKey ObjectiveExpected Outcome
Systematic Library SynthesisExplore chemical space around the core scaffoldIdentification of key structural features for activity
QSAR ModelingDevelop predictive computational modelsIn silico screening and prioritization of new designs
FBDD and Bioisosteric ReplacementOptimize binding interactions and physicochemical propertiesAnalogs with improved potency, selectivity, and drug-like properties

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the drug discovery process, and the development of this compound-based therapeutics will undoubtedly benefit from these powerful computational tools. researchgate.net

Future applications of AI and ML in this field will encompass:

De Novo Drug Design: Generative AI models can be trained on existing chemical data to design novel this compound derivatives with desired properties. These models can explore a vast chemical space and propose innovative structures that may not be readily conceived by human chemists.

Predictive Modeling of ADMET Properties: ML algorithms can be used to build accurate models for predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound analogs. researchgate.net This will enable the early-stage filtering of compounds with unfavorable pharmacokinetic profiles, thereby reducing the attrition rate in later stages of drug development.

Target Identification and Validation: AI-powered platforms can analyze large biological datasets to identify and validate novel protein targets for which this compound derivatives may have therapeutic potential. This will expand the scope of diseases that can be addressed with this versatile scaffold.

Automated Synthesis Planning: Retrosynthesis prediction tools based on AI can assist chemists in designing efficient and reliable synthetic routes to novel this compound targets, accelerating the synthesis and testing of new compounds.

By embracing these future research directions, the scientific community can unlock the full therapeutic potential of the this compound scaffold, paving the way for the development of next-generation medicines to address a wide range of unmet medical needs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.